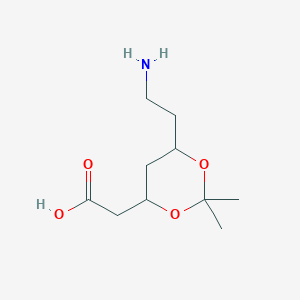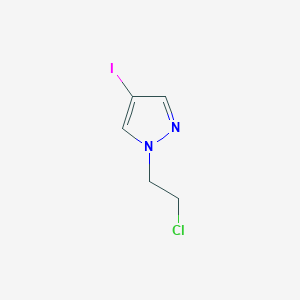
1-(2-chloroethyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-chloroethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethyl chloride group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-4-iodo-1H-pyrazole typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl chloride group. One common method involves the reaction of 4-iodopyrazole with ethylene chlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-chloroethyl)-4-iodo-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The pyrazole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Reduction Reactions: Products include deiodinated pyrazole derivatives.
科学的研究の応用
1-(2-chloroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-chloroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ethyl chloride group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
類似化合物との比較
Similar Compounds
4-iodo-1H-pyrazole: Lacks the ethyl chloride group but shares the iodine-substituted pyrazole core.
2-(1H-pyrazol-1-yl)ethyl chloride: Lacks the iodine atom but contains the ethyl chloride group.
2-(4-bromo-1H-pyrazol-1-yl)ethyl chloride: Contains a bromine atom instead of iodine.
Uniqueness
1-(2-chloroethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the iodine atom and the ethyl chloride group. This combination can enhance its reactivity and potential applications in various fields. The iodine atom can participate in halogen bonding interactions, while the ethyl chloride group can undergo nucleophilic substitution reactions, making it a versatile compound for chemical synthesis and biological studies.
特性
分子式 |
C5H6ClIN2 |
|---|---|
分子量 |
256.47 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChIキー |
AWACTBIAMFXSIT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCCl)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
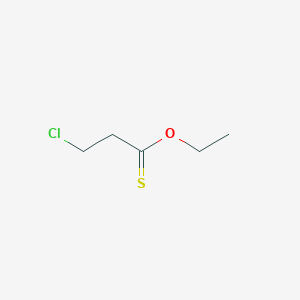
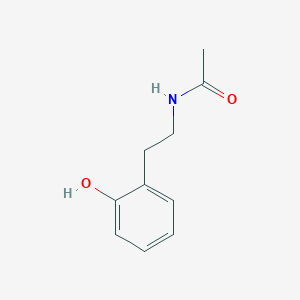



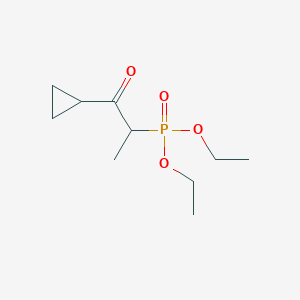


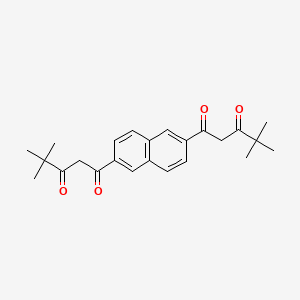
![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)


